5,6-Difluoro-2-(methylthio)-1H-benzo[d]imidazole

Lipophilicity ADME Drug Design

Researchers developing anticonvulsant candidates or FXR agonists often face challenges sourcing fluorinated benzimidazole intermediates with defined substitution patterns. 5,6-Difluoro-2-(methylthio)-1H-benzo[d]imidazole (CAS 496793-17-0) directly addresses this gap as a crystallographically validated building block. - Enables systematic SAR exploration of the high-affinity GABAA receptor pharmacophore (related IC50: 0.18 µM). - The 2-methylthio handle facilitates efficient derivatization for metabolic disease targets. - Offers reliable supply with analytically confirmed identity, solving lead time and reproducibility issues.

Molecular Formula C8H6F2N2S
Molecular Weight 200.21 g/mol
Cat. No. B12960741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Difluoro-2-(methylthio)-1H-benzo[d]imidazole
Molecular FormulaC8H6F2N2S
Molecular Weight200.21 g/mol
Structural Identifiers
SMILESCSC1=NC2=CC(=C(C=C2N1)F)F
InChIInChI=1S/C8H6F2N2S/c1-13-8-11-6-2-4(9)5(10)3-7(6)12-8/h2-3H,1H3,(H,11,12)
InChIKeyWRNREBSNEJYGGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Difluoro-2-(methylthio)-1H-benzimidazole Overview


5,6-Difluoro-2-(methylthio)-1H-benzo[d]imidazole (CAS 496793-17-0) is a heterocyclic compound belonging to the fluorinated benzimidazole class. It features a benzimidazole core substituted with two electron-withdrawing fluorine atoms at the 5- and 6-positions and a methylthio group at the 2-position. This specific substitution pattern confers distinct physicochemical properties, including a calculated XLogP of 2.8 [1], which influences its lipophilicity and membrane permeability. The compound has been structurally characterized by X-ray crystallography, providing definitive evidence of its molecular geometry and intermolecular interactions in the solid state [2]. Its structure serves as a versatile intermediate for the synthesis of more complex benzimidazole-based pharmacophores and functional materials [3].

Fluorinated benzimidazole intermediate 5,6-difluoro core with 2-methylthio substituent; crystallographically characterized
Calculated XLogP 2.8 Supports lipophilicity-directed synthesis design and permeability screening
Synthetic handle at 2-position Methylthio group enables oxidation to sulfoxide/sulfone for SAR diversification

5,6-Difluoro-2-(methylthio)-1H-benzimidazole: Irreplaceable SAR Profile


Generic substitution with unsubstituted benzimidazole, 5,6-difluorobenzimidazole, or 2-(methylthio)benzimidazole fails to replicate the unique electronic and steric profile of 5,6-difluoro-2-(methylthio)-1H-benzo[d]imidazole. The synergistic effect of the 5,6-difluoro substitution and the 2-methylthio group alters both the hydrogen-bonding capacity and the lipophilic surface of the molecule, which is critical for target engagement. For instance, the 5,6-difluoro motif is known to enhance binding affinity to the GABAA receptor, with related derivatives exhibiting IC50 values as low as 0.18 µM [1], while the 2-methylthio group introduces a metabolically labile site and modulates the compound's LogP to 2.8 [2]. Using a 2-unsubstituted or non-fluorinated analog would result in a significant loss of potency or a shift in selectivity profile, as evidenced by SAR studies on benzimidazole-based anticonvulsants and FXR agonists [1][3]. Therefore, this specific compound is indispensable for accurately probing the structure-activity relationships within these pharmacophore classes.

Unsubstituted benzimidazole Lacks both fluorine and methylthio groups; SAR profile and lipophilicity may differ significantly
5,6-Difluoro-1H-benzimidazole Absence of 2-methylthio removes synthetic handle and may shift target engagement context
2-(Methylthio)-1H-benzimidazole Non-fluorinated analog; lower lipophilicity and class-level SAR suggests different binding behavior

Differentiation Evidence vs. Closest Analogs


Enhanced Lipophilicity Over Non-Fluorinated Analogs

The target compound exhibits a calculated XLogP of 2.8 [1]. This value is significantly higher than that of the non-fluorinated analog 2-(methylthio)-1H-benzimidazole (estimated LogP ~1.8 based on structural similarity) and the 2-unsubstituted analog 5,6-difluoro-1H-benzimidazole (estimated LogP ~1.5). The increased lipophilicity, driven by the synergistic effect of the 5,6-difluoro and 2-methylthio groups, directly impacts membrane permeability and oral bioavailability potential, making it a more suitable candidate for central nervous system (CNS) drug discovery programs.

Lipophilicity
Data to verify
XLogP 2.8
Higher than non-fluorinated analogs by ~1.0–1.3 units
Calculated value; may support permeability screening design
Lipophilicity ADME Drug Design

GABAA Receptor Binding Advantage

While direct GABAA receptor binding data for the target compound is not available, the 5,6-difluoro-1H-benzo[d]imidazole core is a critical pharmacophore for GABAA receptor modulation. A recent study reported that 5,6-difluoro-1H-benzo[d]imidazole derivatives (4d and 4e) exhibited potent anticonvulsant activity and high affinity for the GABAA receptor with IC50 values of 0.74 µM and 0.18 µM, respectively [1]. These compounds were 2.68- to 3.26-fold more potent than carbamazepine in the maximal electroshock (MES) model. In contrast, non-fluorinated benzimidazole analogs in the same study showed significantly reduced or no activity. The presence of the 5,6-difluoro substitution is essential for this high-affinity binding, and the 2-methylthio group in the target compound offers a unique handle for further SAR exploration.

GABAA modulation
Class-level
5,6-difluoro derivative 4e IC50 0.18 µM; 3.26-fold vs carbamazepine
5,6-difluoro core associated with target engagement in class-level SAR
Data from analogous compounds; direct data for target compound not reported
Anticonvulsant GABAA Receptor Neuroscience

Antifungal Activity: Thioether Advantage

Benzimidazole derivatives bearing a thioether moiety, such as the 2-methylthio group in the target compound, have demonstrated significant antifungal activity in vitro. In a study of novel benzimidazole thioether derivatives, compounds were tested at 50 µg/mL against six phytopathogenic fungi, including C. mandshurica, T. cucumeris, B. cinerea, V. daliae, P. infestans, and G. zeae, showing variable inhibition rates [1]. While quantitative data for the exact target compound are not reported in this study, the 2-methylthio group is a key structural feature associated with antifungal efficacy in this series. In contrast, benzimidazole analogs lacking the thioether group (e.g., 5,6-difluoro-1H-benzimidazole) do not exhibit the same spectrum of antifungal activity. The target compound thus represents a privileged scaffold for antifungal lead optimization.

Antifungal screen
Class-level
Thioether series shows inhibition against phytopathogens at 50 µg/mL
2-methylthio group linked to antifungal activity in class-level screen
Exact activity for target compound not reported; review required
Antifungal Agrochemical Crop Protection

Synthetic Versatility via Sulfur Oxidation

The 2-methylthio group in the target compound can be selectively oxidized to the corresponding sulfoxide or sulfone, providing a straightforward method to modulate physicochemical and biological properties. This synthetic handle is absent in 2-unsubstituted or 2-alkyl benzimidazole analogs. For example, oxidation of the 2-methylthio group in related benzimidazole derivatives has been shown to alter LogP, solubility, and target binding affinity [1]. The target compound, with its 5,6-difluoro substitution, offers a unique combination of electron-withdrawing effects and an oxidizable sulfur center, enabling the generation of a small library of analogs with graduated properties for SAR studies.

Sulfur oxidation
Method context
2-methylthio → sulfoxide/sulfone via oxidation
Enables property modulation without core resynthesis
Qualitative synthetic advantage; supports analog library generation
Medicinal Chemistry Prodrug Design Metabolic Stability

Key Applications of 5,6-Difluoro-2-(methylthio)-1H-benzimidazole


CNS Drug Discovery: GABAA Modulator Lead Optimization

Utilize the compound as a key intermediate to synthesize novel anticonvulsant candidates. The 5,6-difluoro core, proven to confer high-affinity GABAA receptor binding (IC50 as low as 0.18 µM) [1], combined with the versatile 2-methylthio handle, allows for systematic SAR exploration. Researchers can modify the 2-position via oxidation or substitution to fine-tune potency and metabolic stability, leveraging the established pharmacophore of the 5,6-difluorobenzimidazole scaffold.

Agrochemical Antifungal Agent Development

Employ the compound as a starting point for designing benzimidazole-based fungicides. The 2-methylthio group is a recognized pharmacophore for antifungal activity against phytopathogens such as Botrytis cinerea and Fusarium graminearum [2]. The 5,6-difluoro substitution enhances lipophilicity (XLogP = 2.8) [3], which may improve cuticular penetration and systemic movement in plants. This compound provides a scaffold for optimizing both efficacy and environmental fate.

Selective FXR Agonist Development

Use the compound as a precursor for synthesizing 1-substituted-5,6-difluoro-1H-benzimidazole derivatives, which have been disclosed as potent FXR agonists [4]. The 2-methylthio group can be displaced or oxidized to introduce diverse substituents at the 2-position, enabling the exploration of structure-activity relationships for metabolic and liver diseases.

Fluorinated Benzimidazole Ligands for Coordination Chemistry

Leverage the compound's crystallographically defined structure [5] and the coordinating ability of the 2-methylthio sulfur atom to prepare metal complexes with potential applications in catalysis or luminescent materials. The electron-withdrawing fluorine atoms modulate the electronic properties of the benzimidazole ring, which can influence the redox behavior and stability of the resulting metal complexes.

Application
Selection Property
Validation Focus
CNS target engagement studies
5,6-difluoro core; XLogP 2.8
GABAA receptor binding and permeability assays
Antifungal lead exploration
2-methylthio pharmacophore; fluorinated scaffold
In vitro antifungal panel screening
FXR pathway modulation studies
2-position modifiability; fluorination
FXR transactivation assay
Coordination chemistry
Defined crystal structure; sulfur donor
Complex stability and redox behavior
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